molecular formula C19H28N4O3 B480253 N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide CAS No. 443325-65-3

N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide

Cat. No.: B480253
CAS No.: 443325-65-3
M. Wt: 360.5g/mol
InChI Key: RGGQTBPWAKFRMZ-UHFFFAOYSA-N
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Description

N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide typically involves the reaction of 4-methylbenzoyl chloride with piperazine to form an intermediate, which is then reacted with N’-propan-2-yloxamide under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A high-affinity and selective dopamine D4 receptor ligand.

    N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide: Known for its biological activity and potential therapeutic applications.

Uniqueness

N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

443325-65-3

Molecular Formula

C19H28N4O3

Molecular Weight

360.5g/mol

IUPAC Name

N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide

InChI

InChI=1S/C19H28N4O3/c1-14(2)21-18(25)17(24)20-8-9-22-10-12-23(13-11-22)19(26)16-6-4-15(3)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,24)(H,21,25)

InChI Key

RGGQTBPWAKFRMZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC(C)C

Origin of Product

United States

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